Phosphine, methyldipropyl-

Description

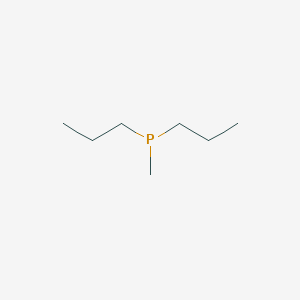

Phosphine, methyldipropyl- (C₇H₁₇P), also known as methyldipropylphosphine, is a tertiary alkylphosphine with a methyl group and two propyl substituents bonded to a central phosphorus atom. Tertiary phosphines of this type are characterized by their electron-donating alkyl groups, which influence their steric and electronic properties. These compounds are pivotal in coordination chemistry, catalysis, and materials science due to their ability to stabilize metal complexes and modulate reaction pathways .

Methyldipropylphosphine’s structure places it within the broader class of tertiary phosphines (R₃P), where alkyl substituents dominate. Its propyl groups contribute moderate steric bulk compared to shorter-chain or bulkier substituents, while the methyl group adds minimal steric hindrance. This balance impacts its reactivity in ligand-exchange reactions and catalytic cycles .

Properties

CAS No. |

62158-11-6 |

|---|---|

Molecular Formula |

C7H17P |

Molecular Weight |

132.18 g/mol |

IUPAC Name |

methyl(dipropyl)phosphane |

InChI |

InChI=1S/C7H17P/c1-4-6-8(3)7-5-2/h4-7H2,1-3H3 |

InChI Key |

OJIIWFKIAMTMDH-UHFFFAOYSA-N |

Canonical SMILES |

CCCP(C)CCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Phosphine, methyldipropyl- can be synthesized through the reaction of halogenophosphines with organometallic reagents. One common method involves the interaction of Grignard reagents with corresponding chlorophosphines . For example, the reaction of chlorophosphine with propylmagnesium bromide can yield methyldipropylphosphine under controlled conditions.

Industrial Production Methods: Industrial production of tertiary phosphines like methyldipropylphosphine often involves large-scale reactions using similar synthetic routes. The use of Grignard reagents and chlorophosphines is scaled up, and the reaction conditions are optimized for higher yields and purity .

Chemical Reactions Analysis

Types of Reactions: Phosphine, methyldipropyl- undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form phosphine oxides.

Substitution: It can participate in nucleophilic substitution reactions where the phosphorus atom acts as a nucleophile.

Complexation: It can form complexes with transition metals, which are useful in catalysis.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Substitution: Reagents like alkyl halides can be used for substitution reactions.

Complexation: Transition metals such as palladium and platinum are often used to form metal-phosphine complexes.

Major Products:

Oxidation: Phosphine oxides.

Substitution: Alkylphosphines.

Complexation: Metal-phosphine complexes.

Scientific Research Applications

Phosphine, methyldipropyl- has several applications in scientific research:

Chemistry: It is used as a ligand in transition metal catalysis, facilitating various organic transformations.

Biology: It is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Mechanism of Action

The mechanism of action of phosphine, methyldipropyl- involves its ability to act as a ligand, forming complexes with transition metals. These complexes can then participate in catalytic cycles, facilitating various chemical reactions. The phosphorus atom in the compound can donate electron density to the metal center, stabilizing the complex and enhancing its reactivity .

Comparison with Similar Compounds

Research Findings and Trends

- Host-Guest Chemistry: Methyldipropylphosphine’s association constants in scCO₂ are lower than those of arylphosphines (e.g., AdTPP, Kf ≈ 2×10²) due to the absence of hydrophobic effects in non-polar supercritical phases .

- Conformational Flexibility : Propyl groups in methyldipropylphosphine allow greater rotational freedom compared to rigid aryl substituents, influencing packing efficiency in crystalline materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.